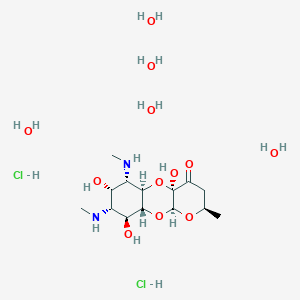![molecular formula C6H5NO5 B017308 [1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI) CAS No. 104169-02-0](/img/structure/B17308.png)
[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of applications, including in the field of medicine and biochemistry.
Mechanism Of Action
The mechanism of action of [1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI) is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins in the body. This inhibition can lead to a variety of effects, including changes in cellular metabolism and gene expression.
Biochemical And Physiological Effects
Studies have shown that [1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI) can have a variety of biochemical and physiological effects on the body. These effects include changes in gene expression, alterations in cellular metabolism, and changes in the levels of certain proteins and enzymes in the body. Additionally, this compound has been shown to have potential anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
One advantage of using [1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI) in lab experiments is its unique structure, which allows for a variety of potential applications. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safe compound to work with in the lab. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research involving [1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI). One area of interest is in the development of new drugs and treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of fields, including biochemistry and molecular biology.
Synthesis Methods
The synthesis of [1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI) can be achieved through a number of different methods, including through the use of organic chemistry techniques such as condensation reactions and cyclization reactions. One common method involves the reaction of 3-acetyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, which leads to the formation of the desired compound.
Scientific Research Applications
[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI) has been the focus of a number of scientific studies due to its potential applications in a variety of fields. One area of interest is in the field of medicine, where this compound has been studied for its potential as a treatment for various diseases and conditions. Additionally, this compound has been studied for its potential use in biochemistry and molecular biology research.
properties
CAS RN |
104169-02-0 |
|---|---|
Product Name |
[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI) |
Molecular Formula |
C6H5NO5 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
3-acetyl-3a,6a-dihydro-[1,3]dioxolo[4,5-d][1,2]oxazol-5-one |
InChI |
InChI=1S/C6H5NO5/c1-2(8)3-4-5(12-7-3)11-6(9)10-4/h4-5H,1H3 |
InChI Key |
NJBKDONYFXHOIR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC2C1OC(=O)O2 |
Canonical SMILES |
CC(=O)C1=NOC2C1OC(=O)O2 |
synonyms |
[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)







![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)